molecular formula C18H20ClN3OS B2398464 N-(5-chloro-2-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide CAS No. 690247-64-4

N-(5-chloro-2-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide

Cat. No.: B2398464
CAS No.: 690247-64-4
M. Wt: 361.89
InChI Key: QKBXSEXTJRQPRJ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide typically involves the reaction of 5-chloro-2-methoxyaniline with 4-phenylpiperazine in the presence of a carbothioamide reagent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include acetonitrile as a solvent and a basic catalyst such as DIPEA (N,N-diisopropylethylamine) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like DIPEA.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloro-2-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its piperazine ring and carbothioamide moiety are particularly noteworthy for their roles in modulating the compound’s pharmacological effects.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3OS/c1-23-17-8-7-14(19)13-16(17)20-18(24)22-11-9-21(10-12-22)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBXSEXTJRQPRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=S)N2CCN(CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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